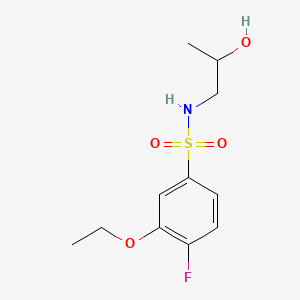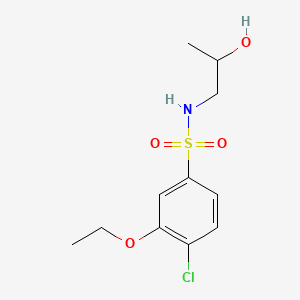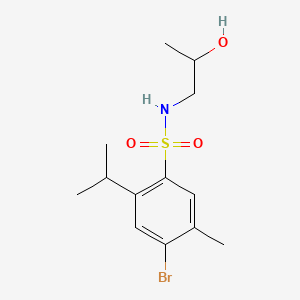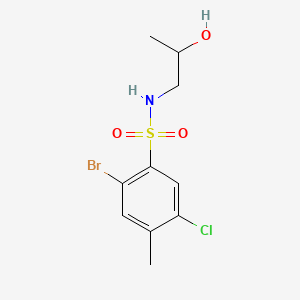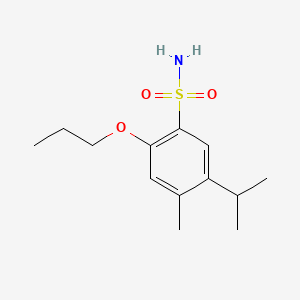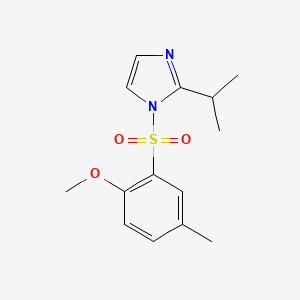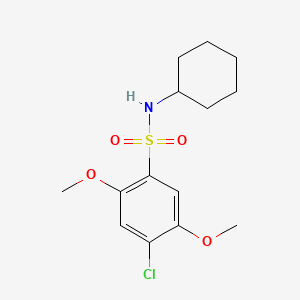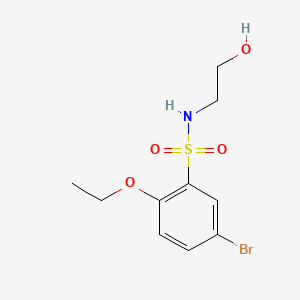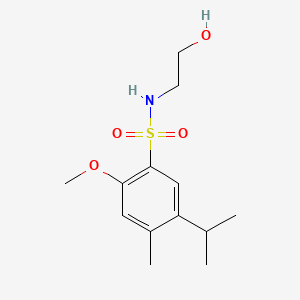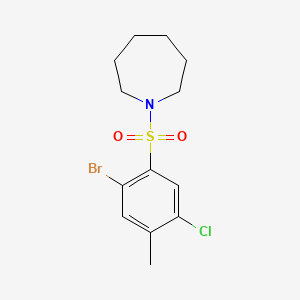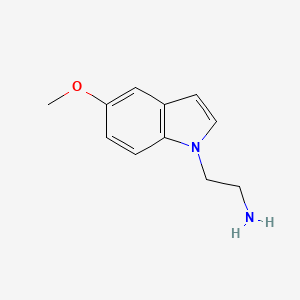
2-(5-methoxy-1H-indol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, is a compound with the molecular formula C11H14N2O . It has a molecular weight of 190.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted at the 3-position by an ethanamine .Physical and Chemical Properties Analysis
This compound has a melting point of 121-123°C and a boiling point of 165-170/0.1 Torr . It has a density of 1.460 .Scientific Research Applications
Indole Synthesis
Indole alkaloids, such as those derived from 2-(5-methoxy-1H-indol-1-yl)ethanamine, play a significant role in organic chemistry and drug development. These compounds have inspired chemists to develop new methods for indole synthesis, which is crucial for creating pharmaceuticals with various therapeutic effects. The classification and synthesis methods for indoles have been extensively reviewed, highlighting the importance of this structure in medicinal chemistry (Taber & Tirunahari, 2011).
Analytical Methods for Tryptamines
The study of N,N-dialkylated tryptamine derivatives, which include compounds structurally related to this compound, focuses on their psychoactive properties. Analytical methodologies have been developed for detecting and characterizing these compounds, underscoring their relevance in forensic science and clinical research. This area of study is important for understanding the pharmacological effects and potential therapeutic applications of these substances (Brandt & Martins, 2010).
Phytomelatonin in Plants
Research on melatonin (N-acetyl-5-methoxytryptamine) in plants, which is structurally similar to this compound, has revealed its role as an antioxidant and growth promoter. Melatonin in plants may coordinate photoperiodic responses, regulate reproductive physiology, and protect cells against environmental stress, offering insights into its diverse functions beyond its well-known roles in animals (Paredes et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
2-(5-methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, primarily targets the 5-HT receptors . These receptors play a crucial role in various biological and neurological processes including sleep, depression, anxiety, migraine, temperature regulation, pain perception, and appetite .
Mode of Action
5-Methoxytryptamine acts as a non-selective agonist at the 5-HT receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5-Methoxytryptamine binds to the 5-HT receptors and mimics the action of serotonin, a neurotransmitter . It’s important to note that 5-Methoxytryptamine has no affinity for the 5-HT3 receptor .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .
Result of Action
5-Methoxytryptamine is also a potent antioxidant and has radioprotective action . This means it can protect cells from damage caused by unstable molecules known as free radicals. Additionally, its interaction with the 5-HT receptors may result in various physiological responses such as mood regulation, sleep induction, and potentially pain relief .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZVNMUARCVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
